KAFRBMOQFBEJOQ-UHFFFAOYSA-N
Description
BIA 10-2474 is an experimental small molecule that was developed by the Portuguese pharmaceutical company Bial-Portela & Ca. S.A. wikipedia.org Its investigation represents a focused effort within the broader field of neuropharmacology to modulate the endocannabinoid system for therapeutic purposes. nih.gov
In the landscape of modern medicinal chemistry, the development of enzyme inhibitors has become a cornerstone of drug discovery. BIA 10-2474 falls into the category of fatty acid amide hydrolase (FAAH) inhibitors. wikipedia.orgnih.gov The rationale behind this class of compounds is to increase the endogenous levels of anandamide, a neurotransmitter involved in pain, mood, and other physiological processes, by inhibiting its degradation by FAAH. wikipedia.orgnih.gov This approach is aimed at achieving therapeutic effects while potentially avoiding the side effects associated with direct cannabinoid receptor agonists. researchgate.net
The chemical structure of BIA 10-2474, 3-(1-(cyclohexyl(methyl)carbamoyl)-1H-imidazol-4-yl)pyridine 1-oxide, is a key determinant of its biological activity. wikipedia.org Its design as a long-acting inhibitor was intended to provide sustained therapeutic effects. wikipedia.orgacs.org
The research paradigm for FAAH inhibitors evolved from the discovery of the endocannabinoid system and its role in human physiology. Early research focused on direct-acting cannabinoid receptor agonists, but their psychoactive side effects limited their therapeutic potential. researchgate.net The focus then shifted towards a more nuanced approach of modulating the levels of endogenous cannabinoids.
The development of BIA 10-2474 was part of a wave of research into FAAH inhibitors by several pharmaceutical companies. researchgate.net However, a tragic incident during a Phase I clinical trial in 2016, where a healthy volunteer died and four others were hospitalized with neurological damage, dramatically altered the research landscape for this compound and the broader class of FAAH inhibitors. acs.orgbmj.com This event prompted a significant re-evaluation of the preclinical and clinical testing protocols for such molecules. nih.govbmj.com Investigations following the incident revealed that BIA 10-2474 was not as selective for FAAH as initially thought and interacted with other serine hydrolases, potentially leading to its toxicity. guidetopharmacology.orgtaylorandfrancis.com
The primary objective of the research program for BIA 10-2474 was to develop a novel therapeutic agent for a range of conditions, including anxiety, Parkinson's disease, chronic pain, hypertension, and obesity. wikipedia.org The scope of the inquiry encompassed preclinical studies in various animal models to assess its pharmacological and toxicological profile, followed by a first-in-human Phase I clinical trial to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers. researchgate.nettandfonline.comnih.gov
Following the adverse events in the clinical trial, the scope of inquiry shifted dramatically to understanding the mechanism of toxicity. wikipedia.org Subsequent research has focused on its off-target effects and the potential for the formation of harmful metabolites. wikipedia.orgguidetopharmacology.org The tragic outcome of the BIA 10-2474 trial has served as a critical case study in drug development, emphasizing the importance of thorough preclinical characterization and cautious dose escalation in clinical trials. nih.govbmj.com
Data Tables
Chemical and Physical Properties of BIA 10-2474
| Property | Value | Source |
| IUPAC Name | 3-(1-(cyclohexyl(methyl)carbamoyl)-1H-imidazol-4-yl)pyridine 1-oxide | wikipedia.org |
| Molecular Formula | C16H20N4O2 | wikipedia.org |
| Molar Mass | 300.362 g·mol−1 | wikipedia.org |
| InChIKey | DOWVMJFBDGWVML-UHFFFAOYSA-N | wikipedia.org |
| CAS Number | 1233855-46-3 | wikipedia.org |
Research and Development Timeline of BIA 10-2474
| Year | Event | Source |
| 2005 | Project initiated by Bial-Portela & Ca. S.A. | researchgate.net |
| 2009 | Nonclinical in vitro and in vivo studies began | researchgate.net |
| 2015 | Phase I clinical trial initiated in Rennes, France | wikipedia.org |
| 2016 | Serious adverse events, including one death, occurred during the Phase I trial, leading to its termination | wikipedia.orgacs.org |
| 2016-Present | Post-incident investigations into the mechanism of toxicity | wikipedia.orgguidetopharmacology.orgtaylorandfrancis.com |
Properties
Molecular Formula |
C18H21N5OS2 |
|---|---|
Molecular Weight |
387.52 |
InChI |
InChI=1S/C18H21N5OS2/c19-8-11-25-18-21-23-16(24)14-12-22(9-6-13-4-2-1-3-5-13)10-7-15(14)20-17(23)26-18/h1-5H,6-12,19H2 |
InChI Key |
KAFRBMOQFBEJOQ-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1N=C3N(C2=O)N=C(S3)SCCN)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Theoretical Frameworks and Computational Investigations of Kafrbmoqfbejoq Uhfffaoysa N
Theoretical Frameworks and Computational Investigations of N-(3-Aminopropyl)diethanolamine
Computational chemistry provides powerful tools for understanding molecular structure, properties, and reactivity. idosr.org For a molecule like N-(3-Aminopropyl)diethanolamine, these methods could offer profound insights into its behavior at an atomic level.
Quantum Mechanical Approaches to N-(3-Aminopropyl)diethanolamine
Quantum mechanical methods are fundamental to computational chemistry, solving the Schrödinger equation to describe the electronic structure and energy of molecules. idosr.org
Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of many-body systems. idosr.orgmdpi.com It is often employed to optimize molecular geometries, calculate thermodynamic properties, and predict chemical reactivity. mdpi.comresearchgate.net For N-(3-Aminopropyl)diethanolamine, DFT calculations could yield valuable data on its equilibrium structure, bond lengths, bond angles, and vibrational frequencies. Furthermore, DFT can be used to calculate global reactivity descriptors, which would help in understanding its chemical behavior. mdpi.com However, specific DFT studies focused solely on N-(3-Aminopropyl)diethanolamine are not readily found in the surveyed literature.
Ab initio methods are computational chemistry methods based on quantum mechanics that are not dependent on experimental data. usm.edu These "first-principles" calculations, such as Hartree-Fock and more advanced post-Hartree-Fock methods, provide a rigorous way to study molecular systems. mdpi.com They are crucial for accurately determining the electronic wavefunction, from which various properties like electronic energies and orbital configurations can be derived. aps.orgnih.gov Such methods could precisely characterize the electronic landscape of N-(3-Aminopropyl)diethanolamine, offering a detailed picture of its molecular orbitals and charge distribution. nih.gov A comprehensive ab initio study on this compound, however, does not appear to be available in existing public research.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. mpg.de This method is instrumental in predicting photophysical properties, such as UV-Vis absorption spectra, and understanding electronic transitions. nih.govresearchgate.net Applying TD-DFT to N-(3-Aminopropyl)diethanolamine would allow for the prediction of its absorption wavelengths and the nature of the electronic transitions involved (e.g., charge-transfer character). This information is vital for applications involving light absorption or emission. At present, dedicated TD-DFT research on the photophysical properties of N-(3-Aminopropyl)diethanolamine has not been identified.
Molecular Dynamics Simulations for N-(3-Aminopropyl)diethanolamine
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov This approach is invaluable for studying the conformational dynamics and interactions of molecules with their environment.
Due to the presence of flexible alkyl chains, N-(3-Aminopropyl)diethanolamine can adopt numerous conformations. MD simulations could map out the potential energy surface of the molecule, identifying its most stable conformers and the energy barriers between them. plos.org These simulations would reveal how the molecule folds and moves, providing a dynamic picture of its structure that is not apparent from static models. nih.gov Such a detailed conformational analysis for N-(3-Aminopropyl)diethanolamine is not currently available in the literature.
The behavior of N-(3-Aminopropyl)diethanolamine, particularly its high water solubility, is heavily influenced by its interactions with solvents. nih.gov MD simulations are an excellent tool for studying these interactions at a molecular level. By simulating the molecule in a solvent box (e.g., water), one can observe the formation and dynamics of hydrogen bonds between the amine and hydroxyl groups of the solute and the surrounding solvent molecules. frontiersin.org This would provide insights into its solvation structure and how the solvent affects its conformational preferences. Specific studies detailing the solvent effects on N-(3-Aminopropyl)diethanolamine via MD simulations have not been found.
Cheminformatics and Predictive Modeling for KAFRBMOQFBEJOQ-UHFFFAOYSA-N
Cheminformatics provides the tools to analyze and model the relationship between a molecule's structure and its biological activity. For a compound like Flibanserin, which targets the highly complex serotonergic system, these methods are invaluable for elucidating the structural features that govern its specific receptor interactions.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov While specific QSAR models exclusively developed for Flibanserin are not widely published, the principles are extensively applied to ligands of the serotonin (B10506) receptors it targets, namely 5-HT1A and 5-HT2A. nih.gov
These models are built on the premise that the activity of a compound is a function of its physicochemical properties and structural features, known as molecular descriptors. researchgate.net For serotonergic ligands, QSAR studies often incorporate a range of descriptors to capture the essence of the molecule's interaction with its target receptor. nih.govtandfonline.com These can include:
Topological Descriptors: These describe the connectivity of atoms in the molecule, such as branching and shape. Examples include the Randic-type eigenvector-based index (VRA2) and the sum of topological distances between specific atoms (e.g., T(N...O)). nih.govtandfonline.com
Electronic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution and polarizability, which are crucial for receptor binding.
Quantum Chemical Descriptors: Calculated using methods like AM1, these provide insights into the molecule's energy, frontier orbitals (HOMO/LUMO), and electrostatic potential. nih.gov
A typical QSAR analysis for a class of compounds like serotonin receptor ligands involves developing a regression model that links these descriptors to a measured biological endpoint, such as binding affinity (pKi) or functional activity (pEC50). nih.gov The quality of these models is often assessed by their statistical robustness, with high correlation coefficients (R²) indicating a strong predictive capability. nih.gov For instance, studies on various 5-HT receptor ligands have successfully developed models with R² values between 0.78 and 0.84, demonstrating a good predictive relationship. nih.gov The insights gained from such models can theoretically be applied to predict the activity of new Flibanserin analogs or to optimize its structure for improved affinity or selectivity.
Table 1: Representative Molecular Descriptors in QSAR for Serotonergic Ligands
| Descriptor Type | Example Descriptor | Description | Relevance to Flibanserin's Targets |
|---|---|---|---|
| Topological | VRA2 (average Randic-type eigenvector-based index) | Relates to molecular branching and complexity. nih.govtandfonline.com | Can influence how the ligand fits into the receptor's binding pocket. |
| Topological | T(N...O) (sum of topological distance between N and O) | Measures the through-bond distance between nitrogen and oxygen atoms. nih.govtandfonline.com | Important for ligands where N and O atoms form key hydrogen bonds. |
| Constitutional | nNHR (number of secondary aliphatic amines) | A simple count of a specific functional group. nih.govtandfonline.com | The piperazine (B1678402) moiety in Flibanserin contains secondary amines crucial for interaction. nih.gov |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the compound. | Affects the ability of the compound to cross the blood-brain barrier and reach CNS targets. |
| Quantum Chemical | HOMO/LUMO Energy | Energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relates to the molecule's ability to participate in charge-transfer interactions with the receptor. |
Machine learning (ML) has emerged as a powerful extension of classical QSAR, capable of handling vast datasets and uncovering complex, non-linear relationships. chimia.chnih.gov The concept of "chemical space" — a multidimensional representation of all possible molecules defined by their properties — is so immense that it can only be effectively navigated using computational methods like ML. chimia.chnih.gov
For Flibanserin, ML can be applied in several theoretical contexts:
Target Prediction and Polypharmacology: Flibanserin is known for its multi-target profile. nih.gov ML models, trained on large bioactivity databases like ChEMBL, can predict the probability of a compound interacting with a wide range of biological targets. nih.govnih.gov This allows for the in silico screening of Flibanserin and its virtual analogs to identify potential off-target effects or new therapeutic applications. Platforms like SerotoninAI have been developed specifically to predict affinity for various serotonin receptors and the serotonin transporter, which could significantly accelerate the analysis of compounds like Flibanserin. nih.gov
Generative Models for Analog Design: Deep learning and generative AI can be used to design novel molecules. youtube.comarxiv.org A model could be trained on a library of known 5-HT1A agonists and 5-HT2A antagonists. It could then be used to generate new molecular structures that are predicted to have a similar, or even improved, activity profile to Flibanserin, while also ensuring properties like synthetic accessibility. arxiv.org
Chemical Space Visualization: Techniques like Principal Component Analysis (PCA) are used to reduce the high dimensionality of chemical data, allowing for the visualization of the chemical space occupied by a set of molecules. mdpi.com By plotting known serotonergic ligands, one can visualize where Flibanserin is located within this space and identify regions that are underexplored, guiding the design of novel and diverse structures. mdpi.com
The performance of these ML models is critical. Classification models, for example, are often evaluated using metrics like accuracy, which measures the proportion of correct predictions. Models developed for complex targets have shown high performance, with accuracies often exceeding 90% on training sets and robust performance on validation and test sets. mdpi.com
Table 2: Application of Machine Learning in Chemical Space Exploration
| ML Application | Technique | Theoretical Use for Flibanserin | Key Performance Metric |
|---|---|---|---|
| Target Prediction | Classification Models (e.g., Random Forest, SVM) | Predict Flibanserin's affinity for various serotonin receptor subtypes and other potential off-targets. researchgate.netnih.gov | Accuracy, Precision, Recall |
| Analog Generation | Generative Adversarial Networks (GANs), Transformers | Design novel molecules with a desired dual 5-HT1A agonist/5-HT2A antagonist profile. arxiv.org | Validity, Novelty, Uniqueness of generated molecules |
| Chemical Space Mapping | Principal Component Analysis (PCA) | Visualize Flibanserin's position relative to other serotonergic ligands to identify opportunities for novel scaffolds. mdpi.com | Variance explained by principal components |
| Property Prediction | Regression Models | Predict key ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties for Flibanserin analogs. | R² (Coefficient of Determination), RMSE (Root Mean Square Error) |
While specific, published computational models focusing solely on Flibanserin (this compound) are limited, the theoretical frameworks of QSAR and machine learning are well-established for the broader class of serotonergic ligands to which it belongs. These computational approaches provide a powerful lens through which to understand the structural determinants of its activity. QSAR can delineate the key molecular descriptors that govern its dual action at 5-HT1A and 5-HT2A receptors, while advanced machine learning methods offer the potential to navigate the vast chemical space, predict its polypharmacological profile, and generate novel analogs with optimized properties. These in silico techniques are indispensable in modern drug discovery for refining our understanding of complex molecules like Flibanserin.
Table of Mentioned Compounds
| InChIKey | Common Name |
| This compound | Flibanserin |
| VWEDZTZAXHMZIL-UHFFFAOYSA-N | 25CN-NBOH |
| NHJKCZPDKMAEAQ-UHFFFAOYSA-N | tert-butyl 1-[difluoro(methoxy)methyl]-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carboxylate |
| BZFKDVVOMPKNHQ-UHFFFAOYSA-N | (3-iodophenyl) N-methylcarbamate |
Advanced Synthetic Methodologies for Kafrbmoqfbejoq Uhfffaoysa N and Its Analogues
Strategic Design of Retrosynthetic Pathways to KAFRBMOQFBEJOQ-UHFFFAOYSA-N
The synthesis of Fexinidazole, a structurally straightforward molecule, can be approached through several strategic disconnections. A common retrosynthetic analysis identifies two primary building blocks: a substituted 5-nitroimidazole core and a p-substituted phenol (B47542) derivative. The key bond formation is typically an ether linkage connecting these two fragments.
One established pathway begins with the methylation of 2-methyl-5-nitroimidazole, followed by functionalization of the 2-methyl group to introduce a suitable leaving group, such as a halide. chemicalbook.comgoogle.com This activated intermediate is then coupled with 4-(methylthio)phenol (B156131) to form the final ether linkage. chemicalbook.com An alternative patented method involves reacting 1-methyl-2-hydroxymethyl-5-nitro-imidazole with methanesulfonyl chloride to form an intermediate that is then directly coupled with 4-methyl-mercapto-phenol. google.com
Divergent synthesis strategies are particularly valuable for creating libraries of Fexinidazole analogues to explore structure-activity relationships (SAR). wikipedia.orgnih.govnih.gov Starting from a common intermediate, such as 1-methyl-2-hydroxymethyl-5-nitro-imidazole or its activated derivatives, a variety of phenols with different substituents can be introduced. nih.gov This allows for the rapid generation of numerous analogues where the phenoxy moiety is altered. For instance, research into Fexinidazole optimization has led to the synthesis of analogues with modifications on the phenyl ring to enhance metabolic stability and reduce off-target effects. nih.gov Similarly, a pyridine (B92270) analogue of Fexinidazole has been synthesized and tested, demonstrating the utility of a divergent approach from a common nitroimidazole core. nih.gov
While specific literature detailing a comprehensive green chemistry audit of Fexinidazole synthesis is sparse, general principles can be applied to evaluate and improve existing routes. Key areas for consideration include the use of hazardous reagents and solvents. For example, the initial methylation step has historically used dimethyl sulfate, a highly toxic and carcinogenic reagent. chemicalbook.com Alternative, greener methylating agents could be explored. Solvents like chloroform (B151607) and acetone (B3395972) are also commonly used. chemicalbook.comgoogle.com A patented method for industrial production highlights the use of acetone, which is later recovered, and water in the final purification steps, representing a move towards more environmentally benign processing. google.com
Further opportunities for applying green chemistry principles include:
Atom Economy: Evaluating reactions to maximize the incorporation of starting material atoms into the final product.
Catalysis: Using catalytic reagents in place of stoichiometric ones to reduce waste. The coupling step often uses a base like potassium carbonate, which is preferable to more complex or hazardous reagents. chemicalbook.comgoogle.com
Energy Efficiency: Optimizing reaction temperatures and times to reduce energy consumption. nih.gov
Stereoselective and Enantioselective Synthesis of this compound
Fexinidazole itself is an achiral molecule. However, its primary active metabolites, the sulfoxide (B87167) and sulfone derivatives, are chiral at the sulfur atom. wikipedia.orgnih.gov Furthermore, the development of novel analogues often involves the introduction of stereocenters to improve pharmacological properties. nih.gov Therefore, stereoselective and enantioselective synthetic methods are highly relevant in the context of Fexinidazole-related drug discovery.
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules, avoiding the need for stoichiometric chiral reagents. nih.govsigmaaldrich.comresearchgate.net In the context of Fexinidazole analogues, this can be applied to create specific enantiomers of chiral building blocks or to directly introduce chirality into a molecule.
For instance, in the synthesis of chiral bicyclic nitroimidazole analogues, which share a core structure with other therapeutic agents, asymmetric catalysis can be employed to set key stereocenters. acs.org Research into Fexinidazole optimization has involved the synthesis of imidazolooxazole analogues, which are chiral. nih.gov The synthesis of specific enantiomers, such as (R)- and (S)-isomers, was achieved by starting from enantiopure epibromohydrin, but asymmetric catalysis could provide a more flexible route to such compounds. nih.gov The development of novel chiral N,N'-dioxide ligands for metal-catalyzed asymmetric reactions represents a frontier in this area, potentially applicable to the synthesis of complex chiral nitroimidazole derivatives. scu.edu.cn
Table 1: Examples of Asymmetric Reactions Relevant to Analogue Synthesis
| Reaction Type | Catalyst Type | Potential Application | Reference |
|---|---|---|---|
| Diels-Alder | Chiral Lewis Acid (e.g., COBI) | Construction of complex cyclic scaffolds for novel analogues. | sigmaaldrich.com |
| Aldol (B89426) Reaction | Chiral Oxazolidinone Auxiliary | Creation of contiguous stereocenters in side chains. | wikipedia.org |
| Alkylation | Chiral Phase-Transfer Catalyst | Asymmetric installation of alkyl groups on prochiral substrates. | ethz.ch |
Chiral auxiliaries are another established method for controlling stereochemistry during a synthesis. wikipedia.orgresearchgate.net A chiral auxiliary is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction, after which it is removed. wikipedia.org
This strategy has been widely used in natural product synthesis and could be applied to produce enantiomerically pure building blocks for Fexinidazole analogues. researchgate.net For example, Evans' oxazolidinone auxiliaries are highly effective in controlling the stereochemistry of aldol reactions, which could be used to build complex side chains for new analogues. wikipedia.org Similarly, Oppolzer's camphorsultam or pseudoephedrine can be used to direct asymmetric alkylations. wikipedia.org While no specific published synthesis of a Fexinidazole analogue explicitly uses a chiral auxiliary, the principles are broadly applicable for creating chiral libraries for SAR studies.
Flow Chemistry and Automated Synthesis Techniques for this compound Production
Modern manufacturing techniques like flow chemistry and automated synthesis offer significant advantages over traditional batch processing, including improved safety, consistency, and scalability. While the literature does not yet describe a fully integrated flow synthesis of Fexinidazole, the potential benefits are clear.
Flow chemistry, where reagents are pumped through a reactor in a continuous stream, allows for precise control over reaction parameters such as temperature, pressure, and mixing. This can lead to higher yields, improved purity, and safer handling of hazardous intermediates or exothermic reactions. The synthesis of nitro-containing compounds, which can be energetic, is particularly well-suited for the enhanced safety profile of microreactors or flow systems.
Automated synthesis platforms can be used for both process optimization and for the rapid generation of compound libraries in a divergent synthesis approach. snmjournals.org For example, an automated system could perform the coupling of an activated nitroimidazole core with a diverse array of phenols from a pre-stocked library, accelerating the discovery of new analogues. The synthesis of radiolabeled nitroimidazole derivatives for imaging studies has already benefited from automated synthesis units, demonstrating the feasibility of these techniques for this class of compounds. snmjournals.orgnih.gov The combination of divergent synthesis logic with automated platforms represents a powerful strategy for efficiently exploring the chemical space around the Fexinidazole scaffold. wikipedia.org
Table 2: Compound Names Mentioned
| InChIKey | Common Name/Class |
|---|---|
| This compound | Fexinidazole |
| --- | 2-Methyl-5-nitroimidazole |
| --- | 4-(Methylthio)phenol |
| --- | 1-Methyl-2-hydroxymethyl-5-nitro-imidazole |
| --- | 1-Methyl-2-(chloromethyl)-5-nitroimidazole |
| --- | Dimethyl sulfate |
| --- | Chloroform |
| --- | Acetone |
| --- | Potassium carbonate |
| --- | Methanesulfonyl chloride |
| --- | Fexinidazole sulfoxide |
| --- | Fexinidazole sulfone |
| --- | Epibromohydrin |
| --- | Evans' oxazolidinone |
| --- | Oppolzer's camphorsultam |
Mechanistic Investigations of Kafrbmoqfbejoq Uhfffaoysa N Chemical Reactivity
Reaction Kinetics and Thermodynamics of KAFRBMOQFBEJOQ-UHFFFAOYSA-N Transformations
Detailed kinetic and thermodynamic data for the chemical transformations of Vorapaxar (B1682261), such as degradation or synthesis reactions, are not extensively available in public literature. The existing research primarily details the pharmacokinetics and the thermodynamics of its binding to the PAR-1 receptor.
Specific rate constants and activation energies for the chemical reactions of Vorapaxar are not well-documented. However, kinetic studies on its binding to the PAR-1 receptor provide some insight into its reactivity in a biological context. Vorapaxar is characterized by slow binding kinetics, requiring up to 30 minutes to achieve full inhibition of PAR-1 function, even at high concentrations. nih.gov It is a competitive antagonist with high affinity for the receptor and a notably long dissociation half-life of approximately 20 hours, which contributes to its consistent antiplatelet effects. acc.orgnih.gov
Dynamic single-molecule force spectroscopy has been employed to characterize the kinetic properties of the Vorapaxar-PAR1 interaction, revealing that binding to Vorapaxar alters the lifetime and conformational variability of the receptor's structural segments. nih.gov
Table 1: Kinetic Parameters of Vorapaxar-PAR1 Interaction
| Parameter | Value/Description | Source |
|---|---|---|
| Binding On-Rate | Slow; requires up to 30 minutes for full inhibition | nih.gov |
| Dissociation Half-Life (t½) | ~20 hours | nih.gov |
| Reversibility | Described as essentially irreversible due to high affinity and slow dissociation | ashpublications.org |
| Effect on PAR1 Lifetime | Increases the lifetime of most structural segments of the receptor | nih.gov |
This table summarizes kinetic data related to the pharmacological interaction of Vorapaxar, not its chemical transformation.
The thermodynamics of Vorapaxar's chemical reactions are not thoroughly described, but studies on its binding energetics offer valuable information. The interaction between Vorapaxar and the PAR-1 receptor is thermodynamically favorable. Single-molecule force spectroscopy studies have shown that vorapaxar binding increases the free energy of most of the receptor's structural segments. nih.gov Equilibrium radioligand-binding studies have also been performed to characterize the binding of compounds to the PAR1 receptor. researchgate.net
Computational studies using molecular dynamics have been conducted to estimate the binding free energy of Vorapaxar with other targets, such as the programmed death-ligand 1 (PD-L1), where it was calculated to be -17.97 ± 3.88 kcal/mol. mdpi.com
Table 2: Energetic Properties of Vorapaxar Binding
| Property | Observation | Source |
|---|---|---|
| Free Energy of PAR1 | Binding of Vorapaxar increases the free energy of most receptor structural segments. | nih.gov |
| Binding Free Energy (to PD-L1) | -17.97 ± 3.88 kcal/mol (computationally estimated) | mdpi.com |
This table describes energetic data related to the pharmacological binding of Vorapaxar.
Elucidation of Reaction Mechanisms Involving KAFRBMOQFBEJOQ-UHFFFAOYSA-Nresearchgate.net
The elucidation of reaction mechanisms for Vorapaxar has been approached through several methods, primarily focusing on its metabolic fate and its mechanism of action as a receptor antagonist.
Isotope labeling studies have been instrumental in understanding the mechanistic action of Vorapaxar. researchgate.net A quantitative phosphoproteomics approach using Stable Isotope Labeling with Amino acids in Cell culture (SILAC) was employed to dissect the signaling pathways affected by Vorapaxar in endothelial cells. ahajournals.orgahajournals.org These studies demonstrated that Vorapaxar completely blocks thrombin-induced phosphoregulation mediated by the PAR-1 receptor. ahajournals.orgahajournals.org The SILAC-based analysis provided a time-resolved view of the phosphorylation events, confirming that Vorapaxar's antagonism at PAR1 prevents the downstream signaling cascade initiated by thrombin. ahajournals.org
The primary chemical transformations Vorapaxar undergoes in a biological system are metabolic reactions. The elucidation of its reaction mechanism has been supported by intermediate trapping experiments and characterization of its metabolites. researchgate.net Vorapaxar is metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP2J2. drugbank.com This process leads to the formation of two main metabolites, which have been isolated and structurally characterized. drugbank.comfda.gov
The major circulating metabolite is M20, a monohydroxylated form of Vorapaxar, while the predominant metabolite excreted in feces is M19, an amine metabolite formed by the cleavage of the carbamate (B1207046) group. drugbank.comfda.gov M19 is considered an inactive metabolite.
Table 3: Characterized Metabolites of Vorapaxar
| Metabolite ID | Chemical Name/Description | Formation Pathway | Source |
|---|---|---|---|
| M20 | Monohydroxy-vorapaxar (SCH 2046273) | Oxidation via CYP3A4 and CYP2J2 | drugbank.comfda.gov |
| M19 | Amine metabolite (SCH 540679) | Cleavage of the carbamate group | drugbank.comfda.gov |
Computational modeling and molecular dynamics (MD) simulations have been pivotal in validating the proposed binding mechanism of Vorapaxar to the PAR-1 receptor. The high-resolution crystal structure of the human PAR-1 receptor in a complex with Vorapaxar provided a foundational model for these computational studies. nih.govresearchgate.net
MD simulations have helped to rationalize the drug's binding mode, identifying key hydrogen bonds and interactions with specific amino acid residues within the receptor's transmembrane helices. nih.govucl.ac.uk These computational models support the understanding of Vorapaxar's high selectivity and potent antagonism. nih.gov Furthermore, computational approaches have been used to explore the potential entry and exit pathways of Vorapaxar from the PAR1 binding pocket, suggesting a possible route through the lipid bilayer between transmembrane helices 6 and 7. nih.gov Other computational studies have explored repositioning Vorapaxar for different targets, such as PD-L1, by evaluating binding free energies and structural stability through MD simulations. mdpi.com
Table of Mentioned Compounds
| InChIKey | Common Name/Identifier |
| This compound | Vorapaxar |
| Not Available | M20 (Monohydroxy-vorapaxar) |
| Not Available | M19 (Amine metabolite of Vorapaxar) |
| Not Available | Thrombin |
Catalysis and Organocatalysis in Voriconazole Synthesis and Transformations
The synthesis of Voriconazole is a notable area of research where various catalytic strategies are employed to control stereochemistry and improve reaction efficiency. Both metal-based catalysts and organocatalysts play crucial roles in constructing the key structural features of the molecule.
Transition metal catalysis is pivotal in several synthetic approaches to Voriconazole, particularly for asymmetric transformations that establish the required stereochemistry.
One prominent example is the use of a highly enantioselective VO(OⁱPr)₃/BHA ligand-catalyzed epoxidation to construct the critical contiguous carbon stereocenters in a single step. researchgate.net Another key reaction is the catalytic asymmetric cyanosilylation of a ketone, which is instrumental in creating the tetrasubstituted stereogenic center of Voriconazole. acs.orgacs.org This method has been highlighted as a key step in a concise seven-step synthesis of the molecule. acs.orgchem-station.com
Furthermore, late-stage functionalization of the Voriconazole scaffold has been achieved using photoredox catalysis. This approach allows for the direct C-H methylation of the heterocyclic core under mild conditions, a transformation that would otherwise require synthesis from an early-stage methylated precursor. chem-station.com
While effective, the use of transition metal catalysts in some synthetic routes can present challenges for large-scale industrial production due to their high cost and the need for subsequent purification to remove metal residues. googleapis.compatsnap.com
| Catalytic Method | Transition Metal/Catalyst | Purpose in Voriconazole Synthesis/Modification | Reference |
|---|---|---|---|
| Asymmetric Epoxidation | VO(OⁱPr)₃/BHA ligand | Construction of contiguous carbon stereocenters | researchgate.net |
| Asymmetric Cyanosilylation | Not specified | Creation of the tetrasubstituted stereogenic center | acs.orgacs.org |
| Photoredox Catalysis | Not specified | Late-stage C-H methylation | chem-station.com |
| Reformatsky Reaction | Zinc, Iodine, Lead | Directional synthesis to favor the desired enantiomers | googleapis.com |
Biocatalysis has emerged as a powerful tool in pharmaceutical synthesis, offering high selectivity and environmentally benign reaction conditions. nih.gov In the context of Voriconazole and related triazole antifungal agents, biocatalytic methods have been explored, primarily for the synthesis of chiral intermediates.
Enzymatic resolutions have been utilized in some synthetic routes to separate enantiomers and obtain the desired stereoisomer. acs.org For instance, lipase (B570770) A from Candida antarctica (CAL-A) has been noted for its ability to catalyze the enantioselective esterification of various tertiary alcohols, a class of compounds structurally related to the Voriconazole core. researchgate.net While direct biocatalytic steps in the main chain synthesis of Voriconazole are less commonly reported, the enzymatic production of chiral precursors is a valuable strategy.
The metabolism of Voriconazole in humans is mediated by cytochrome P450 enzymes, specifically CYP2C19, CYP2C9, and CYP3A4. drugbank.comnih.gov This biological transformation, while not a synthetic application, underscores the interaction of the molecule with biological catalysts. The major metabolite is Voriconazole N-oxide, formed through N-oxidation primarily by CYP2C19 and to a lesser extent by CYP3A4. drugbank.com
| Biocatalytic Approach | Enzyme/System | Application in Voriconazole-Related Reactions | Reference |
|---|---|---|---|
| Enzymatic Resolution | Lipase A from Candida antarctica (CAL-A) | Enantioselective esterification of related tertiary alcohols | researchgate.net |
| Metabolism (In vivo) | Cytochrome P450 (CYP2C19, CYP2C9, CYP3A4) | N-oxidation and hydroxylation of Voriconazole | drugbank.comnih.gov |
Advanced Spectroscopic and Chromatographic Characterization Methodologies in Kafrbmoqfbejoq Uhfffaoysa N Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Cannabidiol
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the structural analysis of Cannabidiol, providing detailed information about the atomic arrangement within the molecule. nih.gov Both one-dimensional and two-dimensional NMR techniques are employed to map out the carbon and proton framework.
Multi-dimensional NMR Techniques for Cannabidiol Structure Elucidation
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and elucidating the three-dimensional structure of Cannabidiol. scielo.org.co Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in this process. nih.govbohrium.com
COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the molecule. mdpi.comuniversiteitleiden.nl HSQC correlates directly bonded proton and carbon atoms, while HMBC identifies longer-range couplings between protons and carbons, typically over two to three bonds. nih.govuniversiteitleiden.nl These techniques combined allow for a complete and detailed assignment of the molecular structure, which is essential for differentiating between isomers like CBD and Δ⁹-tetrahydrocannabinol (THC). scielo.org.co
Table 1: Selected ¹H and ¹³C NMR Chemical Shift Assignments for Cannabidiol (in CDCl₃)
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 | 6.25 | 108.3 |
| 4 | 6.15 | 110.9 |
| 6 | - | 156.4 |
| 9-trans | 4.65 | - |
| 9-cis | 4.55 | - |
Data compiled from various spectroscopic studies. mdpi.com
Solid-State NMR Applications for Cannabidiol
Solid-state NMR (ssNMR) spectroscopy is a valuable technique for characterizing the solid form of Cannabidiol, including its crystalline and amorphous states. researchgate.net It provides insights into the molecular packing and polymorphism of the compound. Studies have utilized ¹³C ssNMR to confirm the creation and purity of cocrystals of Cannabidiol, which are engineered to improve its physicochemical properties. researchgate.net This technique is particularly useful for studying the structural integrity of different solid formulations of Cannabidiol. rsc.org
Mass Spectrometry (MS) for Cannabidiol Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of Cannabidiol, as well as for studying its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Cannabidiol
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental formula of Cannabidiol (C₂₁H₃₀O₂). nih.gov This technique is crucial for distinguishing Cannabidiol from other compounds with similar nominal masses. mdpi.com When coupled with liquid chromatography (LC-HRMS), it becomes a powerful tool for the identification and quantification of Cannabidiol in complex matrices, such as hemp seed oil. nih.govacs.orgyoutube.com Studies have shown that in negative ion mode, the mass-to-charge ratio (m/z) of the deprotonated molecule is observed at 313.2164. mdpi.com
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis of Cannabidiol
Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation pathways of Cannabidiol, providing structural information and enhancing selectivity in complex mixtures. By selecting the precursor ion and subjecting it to collision-induced dissociation, characteristic product ions are generated. nih.govoup.com For instance, the fragmentation of the [CBD + Ag]⁺ adduct at m/z 423 can produce distinct product ions at m/z 355 and 353, which can be used to differentiate CBD from its isomers. nih.gov This technique is particularly useful in distinguishing between cannabinoids with identical molecular weights. nih.gov
Table 2: Key Mass Spectrometry Data for Cannabidiol
| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
|---|---|---|---|
| HRMS | ESI- | 313.2164 ([M-H]⁻) | - |
Data sourced from high-resolution and tandem mass spectrometry studies. mdpi.comnih.gov
X-ray Crystallography and Diffraction Studies of Cannabidiol
X-ray crystallography and powder X-ray diffraction (PXRD) are definitive methods for determining the three-dimensional crystal structure of Cannabidiol. The crystal structure of pure Cannabidiol has been known since 1977. rsc.orgresearchgate.net It crystallizes in the monoclinic space group P2₁. rsc.orgresearchgate.net
Single-crystal X-ray diffraction has confirmed that the asymmetric unit of the Cannabidiol crystal contains two independent molecules, which differ mainly in the conformation of the n-pentyl side chain. researchgate.netmedicalphyto.com This detailed structural information is invaluable for understanding its physical properties and for the design of new crystalline forms, such as cocrystals, which can enhance properties like solubility and stability. rsc.org PXRD is routinely used to characterize the crystalline nature of Cannabidiol and to identify different polymorphic forms. researchgate.net
Table 3: Crystallographic Data for Cannabidiol
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.617 |
| b (Å) | 10.649 |
| c (Å) | 17.266 |
| β (°) | 95.30 |
Data from single-crystal X-ray diffraction studies. researchgate.net
Single-Crystal X-ray Diffraction of KAFRBMOQFBEJOQ-UHFFFAOYSA-N
Single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of a molecule. The crystal structure of Cannabidiol was first elucidated in 1977. researchgate.net These foundational studies revealed that Cannabidiol crystallizes in the monoclinic system with the space group P2₁. researchgate.netrsc.orgnih.gov The asymmetric unit of the crystal contains two independent molecules of Cannabidiol, which differ primarily in the conformation of their n-pentyl side chains. researchgate.netresearchgate.net
More recent high-quality structure determinations have confirmed these findings, providing refined crystallographic data. These analyses are crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing and ultimately influence the physicochemical properties of the solid state. rsc.orgresearchgate.net Researchers have also successfully determined the crystal structures of Cannabidiol inclusion complexes with cyclodextrins, which are used to enhance solubility and stability. For instance, the complex with β-cyclodextrin crystallizes in the C2 space group, while the complex with 2,6-di-O-methyl-β-cyclodextrin crystallizes in the P2₁2₁2₁ space group. iucr.org
| Parameter | Value | Source |
|---|---|---|
| Chemical Formula | C₂₁H₃₀O₂ | researchgate.net |
| Crystal System | Monoclinic | rsc.orgnih.govresearchgate.net |
| Space Group | P2₁ | rsc.orgresearchgate.net |
| Molecules per Asymmetric Unit (Z') | 2 | researchgate.netrsc.org |
| Unit Cell Molecules (Z) | 4 | rsc.orgresearchgate.net |
Powder X-ray Diffraction (PXRD) for Polymorphic Analysis of this compound
Polymorphism refers to the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a compound can have distinct physicochemical properties, including melting point, solubility, and stability. Powder X-ray diffraction (PXRD) is a key technique for identifying and distinguishing between these different crystalline forms.
For Cannabidiol, the originally characterized form has a melting point of approximately 66-67°C. google.com However, research has identified at least one other polymorphic form. nih.gov This newer polymorph exhibits a lower melting point, in the range of 43-47°C, indicating it is a less thermodynamically stable form. google.com The PXRD patterns of these polymorphs are distinct, allowing for unambiguous identification. For example, the lower-melting point polymorph has characteristic PXRD peaks at diffraction angles (2θ) of approximately 10.7°, 14.8°, 21.2°, and 21.4°. google.com The discovery and characterization of cannabinoid polymorphs are significant as they may possess different stability or bioavailability profiles. nih.gov
Advanced Chromatographic Separations for this compound
Chromatography is an essential tool for separating, identifying, and quantifying Cannabidiol and related compounds in various matrices, from plant extracts to pharmaceutical formulations.
Ultra-High Performance Liquid Chromatography (UHPLC) of this compound
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher sensitivity, improved resolution, and substantially shorter analysis times. mdpi.com These benefits are particularly valuable for the analysis of complex cannabis extracts. mdpi.com
Numerous UHPLC methods have been developed for the analysis of Cannabidiol. cannabissciencetech.com These methods typically employ reversed-phase columns, such as C18, with smaller particle sizes (e.g., 1.7 µm). mdpi.comljmu.ac.uk The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water, frequently with additives like formic acid to improve peak shape. mdpi.com A rapid UHPLC-PDA (Photodiode Array) method can identify and quantify ten common cannabinoids, including Cannabidiol, in under 11 minutes. mdpi.com For more complex analyses, such as quantifying metabolites in serum, UHPLC is coupled with tandem mass spectrometry (UHPLC-MS/MS), which provides the high sensitivity and selectivity needed to detect analytes at low concentrations (ng/mL levels). researchgate.netnih.gov
| Parameter | Condition | Source |
|---|---|---|
| Column | Phenomenex Gemini NX-C18 | actamedicamarisiensis.ro |
| Mobile Phase | 70% Acetonitrile / 30% Water (Isocratic) | actamedicamarisiensis.ro |
| Flow Rate | 1.0 mL/min | actamedicamarisiensis.ro |
| Detection | UV at 208 nm | actamedicamarisiensis.ro |
| Retention Time | 2.8 minutes | actamedicamarisiensis.ro |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives of this compound
Gas chromatography is a powerful technique for separating volatile compounds. However, cannabinoids like Cannabidiol have high boiling points and polar hydroxyl groups, which result in poor chromatographic properties. nih.govresearchgate.net Furthermore, the high temperatures used in GC can cause decarboxylation of acidic cannabinoids. cannabissciencetech.comunibo.it To overcome these issues, chemical derivatization is employed to create more volatile and thermally stable derivatives. researchgate.netcannabissciencetech.com
Silylation is the most common derivatization technique, where the polar hydroxyl groups of Cannabidiol are capped with trimethylsilyl (B98337) (TMS) groups. nih.govimperial.ac.uk Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) (MSTFA) are frequently used for this purpose. nih.govunibo.itkarger.com The resulting TMS-derivatized Cannabidiol is more volatile and exhibits improved peak shape in GC-MS analysis. nih.gov This derivatization strategy allows for the sensitive and accurate quantification of total Cannabidiol content in various samples. researchgate.netnih.gov It is important to select the derivatizing reagent carefully, as some fluorinated reagents like trifluoroacetic acid anhydride (B1165640) (TFAA) can cause undesirable side-reactions, such as the conversion of Cannabidiol to Tetrahydrocannabinol (THC). cannabissciencetech.comimperial.ac.uk
Chiral Chromatography for Enantiomeric Purity of this compound
Cannabidiol has two chiral centers, meaning it can exist as four different stereoisomers. The naturally occurring form, produced enzymatically in the Cannabis plant, is exclusively the (-)-trans-Cannabidiol enantiomer. windows.netphenomenex.com However, synthetic routes can potentially produce a mixture of enantiomers, including the non-natural (+)-trans-Cannabidiol. cannabissciencetech.com Since the pharmacological effects of different enantiomers can vary significantly, it is crucial to have analytical methods to verify the enantiomeric purity of a Cannabidiol sample. nih.gov
Chiral chromatography, typically using HPLC or UHPLC, is the method of choice for separating enantiomers. cannabissciencetech.com This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives, are highly effective for this separation. windows.netcannabissciencetech.comnih.gov For example, baseline resolution of (+)- and (-)-Cannabidiol enantiomers has been achieved on columns like CHIRALPAK IA, ID, IE, and IG using normal-phase mobile phases such as hexane/ethanol or hexane/isopropanol mixtures. cannabissciencetech.com These methods are essential for the quality control of synthetic Cannabidiol, ensuring stereochemical purity and product safety. windows.net
| Chiral Stationary Phase (Brand) | Mobile Phase Example | Source |
|---|---|---|
| CHIRALPAK IA-3 (Amylose-based) | Hexane-Ethanol = 95:5 (v/v) | cannabissciencetech.com |
| CHIRALPAK ID-3 (Amylose-based) | Hexane-Isopropanol = 97:3 (v/v) | cannabissciencetech.com |
| Lux Amylose (Amylose-based) | Acidic and Basic Mobile Phases | windows.net |
| CHIRALPAK AD-RH (Amylose-based) | Acetonitrile / 0.1% Formic Acid = 60:40 | nih.gov |
Compound Names
| InChIKey | Common Name |
| This compound | Cannabidiol (CBD) |
| FQJKEYKPSFSLBF-ZWBQNXNSSA-N | Tetrahydrocannabinol (THC) |
| YAFXMXNMSWRQEH-UHFFFAOYSA-N | β-cyclodextrin |
| VNWKTOKCSCDMAC-UHFFFAOYSA-N | 4,4′-bipyridine |
| HKSZLNNOFSGOKW-YFKPBYRVSA-N | L-proline |
Interactions and Assembly of Kafrbmoqfbejoq Uhfffaoysa N with Other Molecular Entities
Non-Covalent Interactions of Olaparib
The binding affinity and specificity of Olaparib are a direct result of several types of non-covalent interactions that form between the inhibitor and the amino acid residues of the target protein's active site.
Hydrogen bonds are critical for the precise orientation and stabilization of Olaparib within the PARP1 binding pocket. Research has identified key amino acid residues that act as hydrogen bond donors or acceptors. The amide group of Olaparib forms a crucial hydrogen bond with the backbone oxygen of Gly863. mdpi.com Additionally, its terminal amide group engages in two hydrogen bonds with the side chain of Arg878. mdpi.com Another significant hydrogen bond is formed with the residue Y896. plos.org These interactions anchor the molecule firmly in the active site.
Table 1: Key Hydrogen Bonding Interactions of Olaparib in the PARP1 Active Site
| Olaparib Moiety | PARP1 Residue | Interaction Type |
| Amide Group | Gly863 | Hydrogen Bond |
| Terminal Amide | Arg878 | Hydrogen Bonds (x2) |
| Not Specified | Y896 | Hydrogen Bond |
The aromatic ring systems present in the Olaparib structure play a vital role in its binding through pi-stacking interactions with aromatic amino acid residues in the PARP1 active site. The key residue involved in this type of interaction is Tyr907, which engages in a pi-pi stacking interaction with one of the aromatic rings of Olaparib. mdpi.com This interaction is crucial for the proper positioning of the inhibitor and contributes significantly to the binding energy.
Host-Guest Chemistry with Olaparib
Beyond its interactions with biological macromolecules, Olaparib can participate in host-guest chemistry, forming well-defined supramolecular structures with various host molecules. This area of research is primarily focused on improving the physicochemical properties of Olaparib, such as its solubility and bioavailability.
Olaparib's ability to form multi-component crystals, or cocrystals, is a prime example of its involvement in supramolecular assembly. Cocrystals are formed by combining Olaparib with a co-former molecule, held together in a crystal lattice by non-covalent interactions like hydrogen bonds and π–π stacking. doi.org Studies have successfully produced cocrystals of Olaparib with various dicarboxylic acids and flavonoids. doi.orgfigshare.com This strategy is employed to create novel solid forms of the drug with modified properties. doi.org The formation of these cocrystals is guided by the principles of supramolecular chemistry, where specific functional groups on Olaparib, such as the amide and carbonyl groups, interact with complementary groups on the co-former, like carboxyl groups. doi.orgnih.gov
Table 2: Examples of Olaparib Cocrystal Co-formers
| Co-former Class | Specific Examples |
| Dicarboxylic Acids | Oxalic acid, Malonic acid, Fumaric acid, Maleic acid doi.orgnih.gov |
| Flavonoids | Not specified in detail figshare.com |
| Other Acids | 3,5-dihydroxybenzoic acid google.comwipo.int |
To overcome the poor aqueous solubility of Olaparib, encapsulation and the formation of inclusion complexes are utilized. nih.gov Cyclodextrins, which are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are commonly used as host molecules. For experimental purposes, Olaparib has been dissolved in solutions containing 2-hydroxy-propyl-β-cyclodextrin, indicating the formation of an inclusion complex where the hydrophobic Olaparib molecule is encapsulated within the cyclodextrin (B1172386) cavity. nih.gov This complexation enhances solubility and facilitates administration in aqueous media. nih.govmdpi.comthno.org
Furthermore, research into novel drug delivery systems has explored the encapsulation of Olaparib within protein-based nanocarriers. Specifically, Olaparib has been successfully encapsulated in ferritin nanocages, demonstrating another form of host-guest complexation aimed at improving drug delivery and cellular uptake. nih.gov
Compound Names Table
| InChIKey | Common Name |
| KAFRBMOQFBEJOQ-UHFFFAOYSA-N | Olaparib |
Future Directions and Emerging Research Avenues for Kafrbmoqfbejoq Uhfffaoysa N
Integration of Artificial Intelligence and Robotics in Chemical Research
Robotics is also playing a crucial role in the automated synthesis and high-throughput screening of compounds. youtube.com Automated laboratory platforms can perform experiments with high precision and reproducibility, freeing up researchers to focus on data analysis and experimental design. This integration of AI and robotics is creating a closed-loop system where AI proposes new molecules, robots synthesize and test them, and the resulting data is used to refine the AI models for the next cycle of discovery.
Table 1: Impact of AI and Robotics on Chemical Research
| Area of Impact | Contribution of AI | Contribution of Robotics |
| Compound Discovery | Predictive modeling of molecular properties and activities. | High-throughput synthesis of compound libraries. |
| Experimental Design | Optimization of reaction conditions and experimental parameters. | Automated execution of complex experimental protocols. |
| Data Analysis | Identification of structure-activity relationships from large datasets. | Automated data acquisition and processing. |
| Laboratory Workflow | Autonomous decision-making in experimental processes. | 24/7 operation and increased experimental throughput. youtube.com |
Multidisciplinary Approaches to Chemical Investigations
The complexity of modern scientific challenges necessitates a shift towards more collaborative and multidisciplinary research. The study of new chemical entities benefits immensely from the integration of expertise from various fields, including chemistry, biology, physics, computer science, and engineering. For instance, understanding the biological activity of a new compound requires the combined knowledge of synthetic chemists to create the molecule, biochemists and pharmacologists to test its effects, and computational biologists to model its interactions with biological systems.
This convergence of disciplines fosters innovation by allowing for a more holistic understanding of a compound's behavior and potential. Such collaborations are essential for tackling complex problems in areas like drug discovery, sustainable energy, and advanced materials development.
Challenges and Opportunities in Comprehensive Studies of Chemical Compounds
The exploration of new chemical space presents both significant challenges and exciting opportunities. nih.govnih.govresearchgate.netresearchgate.net One of the primary challenges lies in the sheer volume of potential molecules that could be synthesized. nih.gov Efficiently navigating this vast chemical space to identify compounds with desired properties requires sophisticated computational tools and experimental strategies. nih.govnih.gov
Data quality and management are also critical hurdles. nih.govnih.gov The increasing amount of data generated from high-throughput experiments requires robust systems for storage, analysis, and sharing to ensure that the information is reliable and can be effectively utilized by the broader scientific community. nih.gov
Despite these challenges, the opportunities for discovery are immense. The development of novel analytical techniques and computational methods is enabling researchers to study compounds in greater detail than ever before. This deeper understanding can lead to the design of more effective drugs with fewer side effects, the creation of more efficient catalysts for green chemistry, and the development of innovative materials with tailored properties. The continued investment in fundamental research and the fostering of collaborative environments will be key to unlocking the full potential of new chemical discoveries.
Q & A
Basic: What are the standard protocols for synthesizing and characterizing KAFRBMOQFBEJOQ-UHFFFAOYSA-N?
Methodological Answer:
Synthesis typically follows established organic chemistry procedures, such as refluxing under inert atmospheres or catalytic coupling reactions. Characterization involves:
- Nuclear Magnetic Resonance (NMR) for structural elucidation (e.g., 1H/13C spectra to confirm functional groups).
- X-ray Diffraction (XRD) for crystallographic validation .
- Mass Spectrometry (MS) to verify molecular weight.
Ensure purity via High-Performance Liquid Chromatography (HPLC) and report retention times. Document all parameters (solvents, temperatures, catalysts) to ensure reproducibility .
Basic: How can researchers validate the identity of this compound when spectral data conflicts with literature?
Methodological Answer:
- Cross-validate using multiple techniques (e.g., IR spectroscopy for functional groups, elemental analysis for composition).
- Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts).
- Replicate synthesis under varied conditions to isolate potential isomers or impurities .
- Consult peer-reviewed databases (e.g., PubChem, Reaxys) to resolve discrepancies in melting points or optical rotations .
Advanced: How should experimental designs be optimized to study this compound’s reactivity in catalytic systems?
Methodological Answer:
- Control variables systematically (e.g., catalyst loading, temperature, solvent polarity) using a factorial design approach.
- In-situ monitoring (e.g., UV-Vis spectroscopy, GC-MS) to track intermediate species.
- Benchmark results against known catalysts (e.g., transition-metal complexes) to assess efficiency.
- Apply the FINER framework to ensure feasibility, novelty, and relevance of the study .
Advanced: What strategies resolve contradictions in thermodynamic stability data for this compound?
Methodological Answer:
- Reproduce experiments in triplicate to confirm data consistency.
- Use calorimetry (DSC/TGA) for direct ΔH measurements.
- Collaborate with computational chemists to model thermodynamic parameters (e.g., Gibbs free energy via DFT).
- Publish detailed protocols in supplementary materials to enable peer validation .
Advanced: How can researchers design a data management plan for studies involving this compound?
Methodological Answer:
- Categorize data types (raw spectral files, processed datasets, simulation outputs).
- Use FAIR principles : Ensure data is Findable (DOIs), Accessible (institutional repositories), Interoperable (standard file formats), and Reusable (metadata templates).
- Document workflows with tools like Electronic Lab Notebooks (ELNs) or platforms like Zenodo .
- Address ethical considerations (e.g., dual-use risks) in the ethics application .
Basic: What are the key reproducibility challenges in synthesizing this compound, and how are they addressed?
Methodological Answer:
- Challenge : Sensitivity to moisture/oxygen.
Solution : Use Schlenk lines or gloveboxes for air-sensitive steps . - Challenge : Low yields in cross-coupling steps.
Solution : Screen catalysts (e.g., Pd vs. Ni) or ligands (phosphine vs. N-heterocyclic carbenes). - Document troubleshooting logs in supplementary materials to aid replication .
Advanced: How to formulate a hypothesis-driven research question on this compound’s biological activity?
Methodological Answer:
- Apply PICO framework :
- Population : Target enzyme/receptor.
- Intervention : Compound’s binding affinity (e.g., IC50 via enzyme assays).
- Comparison : Existing inhibitors.
- Outcome : Selectivity, toxicity profiles.
- Leverage QFT (Question Formulation Technique) to refine questions iteratively .
Basic: What analytical techniques are critical for assessing this compound’s purity in interdisciplinary studies?
Methodological Answer:
- Chromatography : HPLC/UPLC with UV/ELSD detectors.
- Spectroscopy : NMR (quantitative 13C), FTIR.
- Thermal analysis : DSC for polymorph identification.
- Report limits of detection (LOD) and quantification (LOQ) for each method .
Advanced: How to address conflicting results in this compound’s catalytic performance across different research groups?
Methodological Answer:
- Conduct round-robin tests with shared samples.
- Standardize protocols (e.g., IUPAC guidelines for catalysis studies).
- Publish raw data with error margins and statistical significance (p-values) .
- Use meta-analysis to identify trends across studies .
Advanced: What computational methods validate the stereochemistry of this compound when experimental data is ambiguous?
Methodological Answer:
- Molecular docking to predict binding conformations.
- VCD (Vibrational Circular Dichroism) for chiral center analysis.
- Compare experimental and calculated ORD (Optical Rotatory Dispersion) spectra.
- Collaborate with crystallographers for high-resolution XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
